molecular formula C12H7N5O7 B14401283 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one CAS No. 88210-32-6

4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one

Cat. No.: B14401283
CAS No.: 88210-32-6
M. Wt: 333.21 g/mol
InChI Key: PYZWXRIXUFEBCD-UHFFFAOYSA-N
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Description

4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a hydrazone group and multiple nitro groups, which contribute to its reactivity and utility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one typically involves the reaction of (2,4-dinitrophenyl)-hydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions. The reaction is carried out at a temperature of 338 K for 4 hours. After the reaction, the solvent is removed, and the solid product is recrystallized from ethanol to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various electrophiles can be used to introduce new functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can act as a protonophore, shuttling protons across biological membranes and disrupting the proton gradient. This can lead to the uncoupling of oxidative phosphorylation in mitochondria, affecting cellular energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one is unique due to its specific arrangement of nitro groups and the presence of a hydrazone moiety. This unique structure imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

88210-32-6

Molecular Formula

C12H7N5O7

Molecular Weight

333.21 g/mol

IUPAC Name

4-[(2,4-dinitrophenyl)diazenyl]-3-nitrophenol

InChI

InChI=1S/C12H7N5O7/c18-8-2-4-10(12(6-8)17(23)24)14-13-9-3-1-7(15(19)20)5-11(9)16(21)22/h1-6,18H

InChI Key

PYZWXRIXUFEBCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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